Ethyl 2-methyl-4-phenylpyrimidine-5-carboxylate
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Overview
Description
Ethyl 2-methyl-4-phenylpyrimidine-5-carboxylate is a heterocyclic organic compound with the molecular formula C14H14N2O2 It is a derivative of pyrimidine, a six-membered ring containing two nitrogen atoms at positions 1 and 3
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 2-methyl-4-phenylpyrimidine-5-carboxylate can be synthesized through a multi-step process involving the condensation of appropriate starting materials. One common method involves the reaction of ethyl acetoacetate with benzaldehyde in the presence of ammonium acetate to form this compound. The reaction is typically carried out under reflux conditions in ethanol as the solvent.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity product.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-methyl-4-phenylpyrimidine-5-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrimidine N-oxides.
Reduction: Reduction reactions can convert the compound to its corresponding dihydropyrimidine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the pyrimidine ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions include pyrimidine N-oxides, dihydropyrimidine derivatives, and various substituted pyrimidine compounds.
Scientific Research Applications
Ethyl 2-methyl-4-phenylpyrimidine-5-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials with specific properties, such as polymers and dyes.
Mechanism of Action
The mechanism of action of ethyl 2-methyl-4-phenylpyrimidine-5-carboxylate involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes and receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-methyl-4-phenylpyrimidine-5-carboxylate: Similar compounds include other pyrimidine derivatives such as 2-methyl-4-phenylpyrimidine and 2-methyl-4-phenylpyrimidine-5-carboxylic acid.
Uniqueness
This compound is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct chemical and biological properties. Its ethyl ester group enhances its solubility and reactivity, making it a valuable intermediate in various synthetic applications.
Properties
IUPAC Name |
ethyl 2-methyl-4-phenylpyrimidine-5-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O2/c1-3-18-14(17)12-9-15-10(2)16-13(12)11-7-5-4-6-8-11/h4-9H,3H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DNDJARWVBDEYEW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN=C(N=C1C2=CC=CC=C2)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80562454 |
Source
|
Record name | Ethyl 2-methyl-4-phenylpyrimidine-5-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80562454 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
127957-93-1 |
Source
|
Record name | Ethyl 2-methyl-4-phenylpyrimidine-5-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80562454 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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